molecular formula C15H19N3O2 B14180959 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid

Cat. No.: B14180959
M. Wt: 273.33 g/mol
InChI Key: ILMUJVHJHMBOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is a compound that features an indole moiety linked to a piperazine ring, which is further connected to an acetic acid group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, dihydroindole derivatives, and various substituted indole compounds .

Scientific Research Applications

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is unique due to its combination of the indole and piperazine rings, which confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

2-[2-(1H-indol-3-ylmethyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C15H19N3O2/c19-15(20)10-18-6-5-16-9-12(18)7-11-8-17-14-4-2-1-3-13(11)14/h1-4,8,12,16-17H,5-7,9-10H2,(H,19,20)

InChI Key

ILMUJVHJHMBOHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)CC2=CNC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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